Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl
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Overview
Description
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is an organoboron compound characterized by the presence of two cyclohexyl groups substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl typically involves the reaction of boron-containing reagents with appropriately substituted cyclohexyl derivatives. One common method is the reaction of boron trihalides with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Various boron hydrides.
Substitution: Substituted boron compounds with different functional groups.
Scientific Research Applications
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a boron neutron capture therapy (BNCT) agent for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich centers, facilitating reactions such as cross-coupling and complex formation. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclohexyl)boranyl
- Bis(phenyl)boranyl
- Bis(alkyl)boranyl
Uniqueness
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is unique due to the presence of bulky cyclohexyl groups with methyl and isopropyl substitutions. This structural feature imparts steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the compound’s ability to form stable complexes with a wide range of substrates makes it valuable in both research and industrial applications.
Properties
CAS No. |
141334-24-9 |
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Molecular Formula |
C20H38BO2 |
Molecular Weight |
321.3 g/mol |
InChI |
InChI=1S/C20H38BO2/c1-13(2)17-9-7-15(5)11-19(17)22-21-23-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3 |
InChI Key |
WCLLCTLGCJAZOQ-UHFFFAOYSA-N |
Canonical SMILES |
[B](OC1CC(CCC1C(C)C)C)OC2CC(CCC2C(C)C)C |
Origin of Product |
United States |
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